molecular formula C10H5BrFNO2 B2691694 8-Bromo-6-fluoroquinoline-2-carboxylic acid CAS No. 1067914-40-2

8-Bromo-6-fluoroquinoline-2-carboxylic acid

Cat. No. B2691694
M. Wt: 270.057
InChI Key: CLFPSUQMEIZXHS-UHFFFAOYSA-N
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Description

8-Bromo-6-fluoroquinoline-2-carboxylic acid is a chemical compound with the molecular formula C10H5BrFNO2 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The InChI code for 8-Bromo-6-fluoroquinoline-2-carboxylic acid is 1S/C10H5BrFNO2/c11-7-4-6(12)3-5-1-2-8(10(14)15)13-9(5)7/h1-4H,(H,14,15) .


Physical And Chemical Properties Analysis

8-Bromo-6-fluoroquinoline-2-carboxylic acid has a molecular weight of 270.05 . It is a powder at room temperature .

Scientific Research Applications

Photolabile Protecting Groups

8-Bromo-6-fluoroquinoline-2-carboxylic acid derivatives have been utilized in the synthesis of photolabile protecting groups for carboxylic acids. These groups are designed to offer greater efficiency and sensitivity to multiphoton-induced photolysis, making them suitable for in vivo applications. The increased solubility and low fluorescence of these compounds make them particularly useful as caging groups for biological messengers, enhancing the study of bioactive compounds' roles within biological systems (Fedoryak & Dore, 2002).

Antibacterial Agents

Research has also focused on the antibacterial properties of 8-Bromo-6-fluoroquinoline-2-carboxylic acid derivatives. These compounds, including various 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, have been synthesized and evaluated for their effectiveness against Gram-positive and Gram-negative bacteria. The structural modifications in these derivatives have led to the identification of compounds with significant antibacterial activities, contributing to the development of new antibacterial drugs (Koga et al., 1980; Al-Hiari et al., 2007).

Synthesis and Functionalization

The versatility of 8-Bromo-6-fluoroquinoline-2-carboxylic acid extends to its use in the synthesis and functionalization of various organic compounds. For instance, sequences applied to 2-bromo-3-fluoroquinolines have demonstrated the potential for introducing functional groups sequentially to different positions of the quinoline nucleus. This approach has facilitated the creation of diverse quinoline derivatives, showcasing the compound's utility in organic synthesis and functionalization strategies (Ondi et al., 2005).

Safety And Hazards

The safety information available indicates that 8-Bromo-6-fluoroquinoline-2-carboxylic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

8-bromo-6-fluoroquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrFNO2/c11-7-4-6(12)3-5-1-2-8(10(14)15)13-9(5)7/h1-4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFPSUQMEIZXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=C(C=C21)F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-6-fluoroquinoline-2-carboxylic acid

Synthesis routes and methods

Procedure details

8-Bromo-2-(dibromomethyl)-6-fluoroquinoline (17.2 g, 43.2 mmol) was weighed into a flask and dissolved in 250 mL of EtOH, followed by addition of silver nitrate (23.5 g, 138 mmol) in 100 mL of 1:1 EtOH/H2O. The reaction was heated to reflux for 1 hour, at which time all starting material had been consumed. The reaction was removed from heat and filtered hot through a medium frit scintered glass funnel, affording 5.84 g of 8-bromo-6-fluoroquinoline-2-carboxylic acid as a white/yellow powder. The mother liquor was concentrated in vacuo, followed by extractive work-up (200 mL ethyl acetate/water). The combined organics were dried over Na2SO4 and concentrated in vacuo to afford the desired products as an orange-brown semi solid (99% overall; 6.4 g and 5.8 g respectively). MS APCI (+) m/z 298 and 300 (M+1 of each isotope) detected; MS APCI (−) m/z 268 and 269.9 (M−1 of each Br isotope) detected.
Name
8-Bromo-2-(dibromomethyl)-6-fluoroquinoline
Quantity
17.2 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
EtOH H2O
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
23.5 g
Type
catalyst
Reaction Step Three

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